REACTION_CXSMILES
|
FC1C=NC2C(N=1)=C([C:12]1[NH:20][C:19]3[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=3[CH:13]=1)C=CC=2.Cl.CC1(N)CC1.CCN(C(C)C)C(C)C>>[NH:20]1[C:19]2[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=2[CH:13]=[CH:12]1 |f:1.2|
|
Name
|
2-(3-fluoroquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=NC2=CC=CC(=C2N1)C1=CC=2C(NCCC2N1)=O
|
Name
|
|
Quantity
|
54.9 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CC1)N
|
Name
|
|
Quantity
|
223 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared similarly to that
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel (100% DCM to 4% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(NCCC21)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |